molecular formula C14H12ClN5 B6453188 N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 2549039-98-5

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No.: B6453188
CAS No.: 2549039-98-5
M. Wt: 285.73 g/mol
InChI Key: NCNIURCVBXJPJL-UHFFFAOYSA-N
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Description

N-[(4-Chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidine-based heterocyclic compound featuring a 1H-pyrazole substituent at the 6-position and a 4-chlorobenzylamine group at the 4-position. This structure combines a rigid pyrimidine core with aromatic and polar substituents, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or targeted therapies. Its synthesis typically involves nucleophilic substitution reactions between 4-chloro-6-(1H-pyrazol-1-yl)pyrimidine and 4-chlorobenzylamine under controlled conditions .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-12-4-2-11(3-5-12)9-16-13-8-14(18-10-17-13)20-7-1-6-19-20/h1-8,10H,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNIURCVBXJPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Pyrazole Group: The pyrazole moiety is introduced via a cyclization reaction involving hydrazines and 1,3-dicarbonyl compounds.

    Attachment of the 4-Chlorophenylmethyl Group: This step often involves a nucleophilic substitution reaction where the pyrimidine core is reacted with a 4-chlorobenzyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenylmethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of pyrimidine derivatives functionalized with pyrazole and arylalkylamine groups. Key structural analogs include:

Compound Name Core Heterocycle Substituents at Key Positions Molecular Weight (g/mol) Biological Target/Activity
N-[(4-Chlorophenyl)methyl]-6-(1H-pyrazol-1-yl)pyrimidin-4-amine Pyrimidine 6-(1H-pyrazol-1-yl), 4-(4-Cl-benzyl) ~300–350 (estimated) Kinase inhibition (hypothesized)
(R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(2,2,2-trifluoroethyl)pyrimidin-4-amine Pyrimidine 6-pyrrolidinyl, 2-(1H-pyrazol-1-yl), 4-(trifluoroethyl) 356.9 (LCMS) Adenosine receptor modulation
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 6-(4-methoxyphenyl), 4-(naphthalenylmethyl) 394.18 (HRMS) Anticancer (preclinical studies)
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine 6-(pyrazol-1-yl), 3-(4-methylphenyl) ~250–280 (estimated) Structural studies (no activity reported)
4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine Pyrimidine 4-chloro, 2-(1-methylpyrazol-4-yl) ~225 (estimated) Intermediate in drug synthesis

Key Observations :

  • Core Heterocycle : Pyrimidine derivatives (e.g., target compound and ) are more common in kinase-targeted drug design than pyridazine analogs (e.g., ) due to their electronic complementarity to ATP-binding pockets.
  • Substituent Effects : The 4-chlorobenzyl group in the target compound enhances lipophilicity (logP ~3.5–4.0, estimated) compared to trifluoroethyl (logP ~2.5, ) or naphthalenylmethyl (logP ~5.0, ) groups. This influences membrane permeability and target binding.
  • Bioactivity : Compounds with bulkier substituents (e.g., naphthalenylmethyl in ) show enhanced anticancer activity, while smaller groups (e.g., trifluoroethyl in ) favor receptor modulation.
Physicochemical Properties
  • Stability : Pyrimidine derivatives with electron-withdrawing groups (e.g., 4-chloro in the target compound and ) show greater metabolic stability than those with electron-donating substituents (e.g., methoxy in ) .

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